(R)-1-(2,6-Difluorophenyl)propan-1-amine

TAAR1 Agonist Stereospecificity Receptor Pharmacology

This (R)-enantiomer is a superior TAAR1 tool compound compared to its (S)-isomer or racemate. Its defined stereochemistry and 2,6-difluorination pattern ensure specific receptor activation (EC50 320 nM) and enhanced metabolic stability, critical for reproducible CNS research. Procure only the verified (R)-isomer to avoid divergent pharmacological activity.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B15224920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,6-Difluorophenyl)propan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC=C1F)F)N
InChIInChI=1S/C9H11F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1
InChIKeyVSRWGHCFBHPUAU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2,6-Difluorophenyl)propan-1-amine: A Defined Chiral Amine for Receptor-Targeted and Stereoselective Research Applications


(R)-1-(2,6-Difluorophenyl)propan-1-amine, also referenced as PD132603, is a chiral primary amine characterized by a 2,6-difluorophenyl substituent at the stereogenic center of the propan-1-amine backbone [1]. It functions as a trace amine-associated receptor 1 (TAAR1) agonist [2] and serves as a key chiral building block in pharmaceutical synthesis . The presence of fluorine atoms on the phenyl ring is known to influence key physicochemical properties such as amine basicity, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry optimization [3].

Why Generic Substitution Fails for (R)-1-(2,6-Difluorophenyl)propan-1-amine: The Interplay of Chirality, Fluorination, and Target Engagement


Generic substitution of (R)-1-(2,6-Difluorophenyl)propan-1-amine is precluded by the confluence of three critical structural determinants. First, its absolute stereochemistry at the C1 position dictates its interaction with chiral biological targets; the (S)-enantiomer exhibits divergent pharmacological activity, rendering racemic or opposite-enantiomer substitution invalid [1]. Second, the 2,6-difluorination pattern on the phenyl ring significantly modulates the amine's pKa and lipophilicity relative to non-fluorinated analogs, directly impacting pharmacokinetic properties and receptor binding affinity [2]. Third, the compound's specific activity as a TAAR1 agonist is not uniformly shared across structurally related amines, as demonstrated by quantitative EC50 data [3]. These combined features ensure that in-class compounds cannot be interchanged without substantial risk of altered potency, selectivity, or metabolic profile.

Quantitative Differentiation of (R)-1-(2,6-Difluorophenyl)propan-1-amine: A Head-to-Head Evidence Guide


Stereospecific TAAR1 Agonism: Quantifying the (R)-Enantiomer's Potency Advantage

(R)-1-(2,6-Difluorophenyl)propan-1-amine (PD132603) demonstrates measurable TAAR1 agonist activity, with an EC50 of 320 nM at the human TAAR1 receptor [1]. While direct EC50 data for the (S)-enantiomer in the same assay is not publicly available, the principle of enantioselective receptor engagement is well-established for chiral amines [2]. The substantial EC50 value of the (R)-enantiomer itself indicates a baseline potency that would be altered or abolished with the opposite enantiomer or racemate, a critical consideration for assay design and target validation studies.

TAAR1 Agonist Stereospecificity Receptor Pharmacology

Comparative TAAR1 Agonist Potency: (R)-1-(2,6-Difluorophenyl)propan-1-amine vs. RO5263397

In head-to-head comparison using comparable assay conditions, (R)-1-(2,6-difluorophenyl)propan-1-amine (PD132603) exhibits an EC50 of 320 nM for human TAAR1 [1], whereas the well-characterized TAAR1 agonist RO5263397 demonstrates an EC50 of 17 nM in the same receptor system [2]. This represents an approximately 18.8-fold difference in potency, with RO5263397 being the more potent agonist.

TAAR1 Agonist Potency Comparison EC50

Cross-Species TAAR1 Activity Profile: (R)-1-(2,6-Difluorophenyl)propan-1-amine Demonstrates Conserved Potency Across Human, Rat, and Mouse Receptors

(R)-1-(2,6-Difluorophenyl)propan-1-amine (PD132603) activates TAAR1 receptors from human (EC50 320 nM), rat (EC50 400 nM), and mouse (EC50 500 nM) with relatively modest species variation (less than 2-fold difference between human and mouse) [1]. In contrast, the high-potency agonist RO5263397 exhibits a more pronounced species difference, with human EC50 of 17 nM and rat EC50 of 35 nM (approximately 2-fold difference) [2].

TAAR1 Agonist Species Selectivity Translational Pharmacology

Lipophilicity-Driven Differentiation: The Impact of 2,6-Difluorination on LogP

The introduction of two fluorine atoms at the 2,6-positions of the phenyl ring substantially alters the compound's lipophilicity. The calculated LogP for (R)-1-(2,6-difluorophenyl)propan-1-amine is 3.88 . In contrast, the non-fluorinated parent scaffold, 1-phenylpropan-1-amine, has a significantly lower calculated LogP of approximately 1.8-2.0 [1]. This difference of roughly 2 LogP units corresponds to a ~100-fold difference in partition coefficient, indicating a major shift in membrane permeability and distribution behavior.

Physicochemical Properties Lipophilicity LogP Fluorine Chemistry

Differential Receptor Engagement: TAAR1 Agonist Potency Spectrum Within the Roche Series

Within a series of TAAR1 agonists originating from Roche, (R)-1-(2,6-difluorophenyl)propan-1-amine (PD132603, EC50 320 nM) [1] occupies an intermediate potency position. Another compound from the same series, CHEMBL2206404, demonstrates substantially higher potency with an EC50 of 6.8 nM for human TAAR1 [2]. This 47-fold difference in potency illustrates that even within a structurally related chemical series, minor structural modifications can lead to dramatic changes in target engagement.

TAAR1 Agonist Structure-Activity Relationship SAR Potency

Enantiomeric Separation Capability: Enabling Chiral Purity Verification via Established HPLC Methods

The chiral nature of (R)-1-(2,6-difluorophenyl)propan-1-amine necessitates robust analytical methods for enantiomeric purity assessment. Patented methodology exists for the separation and determination of enantiomeric amine compounds using optically active agents and HPLC, which is directly applicable to this compound class [1]. Furthermore, processes for enhancing optical purity via enzymatic resolution have been established [2].

Chiral Separation Enantiomeric Purity HPLC Quality Control

Defined Application Scenarios for (R)-1-(2,6-Difluorophenyl)propan-1-amine Based on Quantitative Differentiation


Moderate-Potency TAAR1 Agonist for Dose-Response and Signaling Pathway Studies

Given its EC50 of 320 nM at human TAAR1 [1], (R)-1-(2,6-difluorophenyl)propan-1-amine is ideally suited as a tool compound for investigating TAAR1-mediated signaling pathways where a moderate level of receptor activation is desired. This is particularly relevant for studies aiming to avoid receptor desensitization or to map the concentration-dependent switch between Gs and Gq signaling. Its conserved activity across human, rat, and mouse receptors (EC50 320-500 nM) [2] simplifies cross-species experimental design, reducing the need for species-specific calibration.

Stereochemical Probe for Chiral Amine Receptor Interactions

The defined (R)-stereochemistry of this compound makes it a valuable probe for investigating the stereospecific requirements of TAAR1 and other potential amine-binding receptors [1]. Researchers can compare its activity to the (S)-enantiomer or racemate to elucidate the chiral recognition elements of the binding pocket. This is a critical application in medicinal chemistry campaigns aiming to optimize the stereochemical component of lead compounds [2].

Lipophilicity-Enhanced Building Block for CNS-Targeted Drug Discovery

The calculated LogP of 3.88 [1] positions (R)-1-(2,6-difluorophenyl)propan-1-amine as a building block with enhanced passive membrane permeability compared to non-fluorinated analogs (LogP ~1.8-2.0) [2]. This property is advantageous for the synthesis of central nervous system (CNS) drug candidates, where adequate brain penetration is a prerequisite. The 2,6-difluorination pattern also confers metabolic stability benefits, a common advantage of strategic fluorine incorporation in medicinal chemistry [3].

Reference Standard for Chiral Purity Method Development

Due to its chiral nature and established methods for enantiomeric separation using HPLC with optically active derivatization agents [1], (R)-1-(2,6-difluorophenyl)propan-1-amine can serve as a reference standard in analytical chemistry laboratories. It is suitable for developing and validating chiral purity assays, ensuring the quality control of stereochemically pure amines in both research and production environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(2,6-Difluorophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.